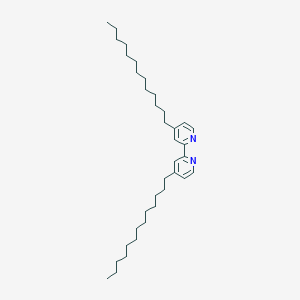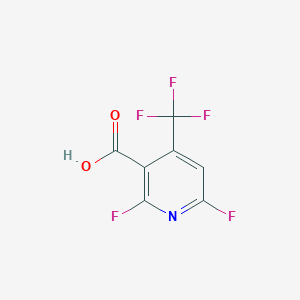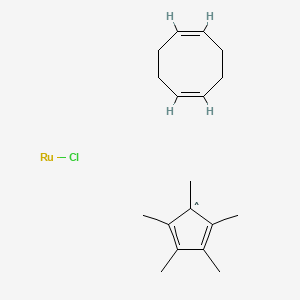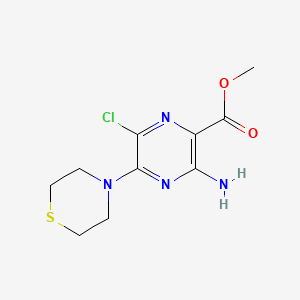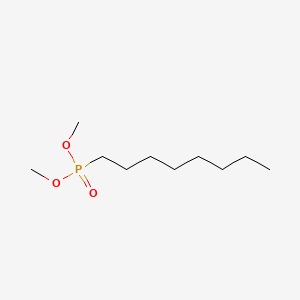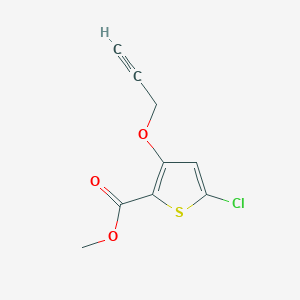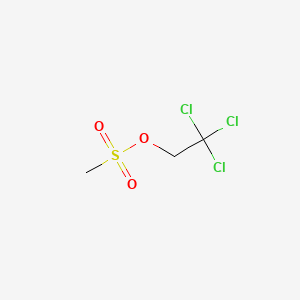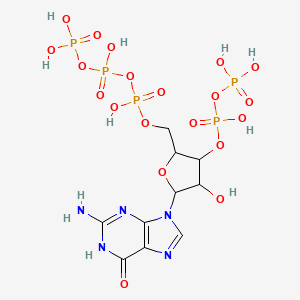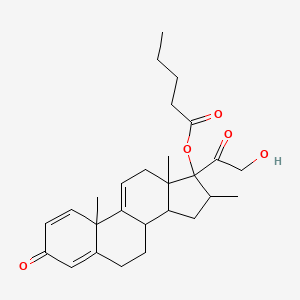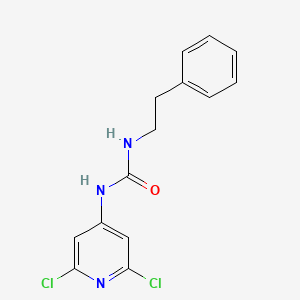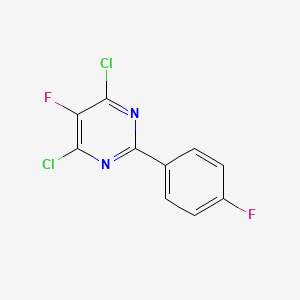
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a pyrrolidine ring and an iodophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of 4-Iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.
Etherification: 4-Iodophenol is then reacted with 2-chloroethanol in the presence of a base like potassium carbonate to form 2-(4-Iodophenoxy)ethanol.
Formation of the Ketone: The final step involves the reaction of 2-(4-Iodophenoxy)ethanol with pyrrolidine and an oxidizing agent such as pyridinium chlorochromate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The iodophenoxy group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethanol.
Oxidation: 2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethanoic acid.
Coupling: Various biaryl or aryl-alkene products.
Applications De Recherche Scientifique
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays.
Chemical Synthesis: It is useful in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding to hydrophobic pockets, while the pyrrolidine ring can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as coupling reactions. The iodine atom also influences the compound’s electronic properties, making it distinct from its bromine, chlorine, and fluorine analogs.
Propriétés
Formule moléculaire |
C12H14INO2 |
|---|---|
Poids moléculaire |
331.15 g/mol |
Nom IUPAC |
2-(4-iodophenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H14INO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Clé InChI |
NHMBQXGATPIRMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B15089453.png)
